molecular formula C12H10F3N3O2 B5626538 2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole

2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole

Cat. No.: B5626538
M. Wt: 285.22 g/mol
InChI Key: ZUGVNQCZDGMJOC-UHFFFAOYSA-N
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Description

2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a methyl group, a nitro group, and a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Alkylation: The benzyl group is introduced via alkylation, using 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Friedel-Crafts alkylation conditions.

Major Products

    Reduction: 2-methyl-4-amino-1-[3-(trifluoromethyl)benzyl]-1H-imidazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological activity. It may serve as a lead compound in the development of new drugs.

Medicine

Medicinally, derivatives of this compound could be explored for their potential as antimicrobial or anticancer agents, given the known biological activities of imidazole derivatives.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-nitro-1H-imidazole: Lacks the trifluoromethylbenzyl group, which may result in different biological activities.

    4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole: Lacks the methyl group, potentially altering its chemical reactivity and biological properties.

    2-methyl-1-[3-(trifluoromethyl)benzyl]-1H-imidazole: Lacks the nitro group, which could significantly change its reactivity and applications.

Uniqueness

The presence of both the nitro and trifluoromethylbenzyl groups in 2-methyl-4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-imidazole makes it unique. These groups can influence the compound’s electronic properties, reactivity, and potential biological activities, distinguishing it from other imidazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-methyl-4-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-8-16-11(18(19)20)7-17(8)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGVNQCZDGMJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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